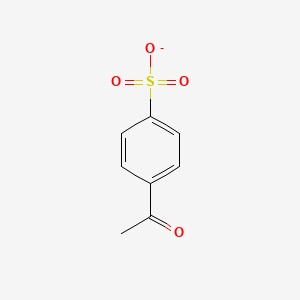

4-Acetylbenzenesulfonate

Description

Contextualization within Organosulfonate Chemistry and Aromatic Compounds

4-Acetylbenzenesulfonate is a member of two prominent classes of organic molecules: organosulfonates and aromatic compounds. smolecule.com Its structure is characterized by a benzene (B151609) ring substituted with an acetyl group (-COCH₃) and a sulfonate group (-SO₃⁻), typically at the para (1,4) positions. nih.gov

Aromatic Compounds: The benzene ring is the core of its structure, placing it firmly in the category of aromatic compounds. hu.edu.jolibretexts.org These are cyclic, planar molecules with a ring of resonance bonds that exhibit enhanced stability. The acetyl group attached to the benzene ring makes it an aromatic ketone, specifically a derivative of acetophenone. ontosight.ai

Organosulfonates: The presence of the sulfonate group (-SO₃⁻) classifies it as an organosulfonate. ontosight.ai This functional group is the salt or ester of a sulfonic acid. The sulfonate group is highly polar and imparts water solubility to the molecule, a property that is advantageous in many of its applications. ontosight.aicymitquimica.com The combination of a hydrophobic aromatic ring and a hydrophilic sulfonate group gives this compound amphiphilic properties, influencing its behavior in aqueous solutions. cymitquimica.com

The interplay between the electron-withdrawing nature of both the acetyl and sulfonate groups on the aromatic ring influences its chemical reactivity, particularly in electrophilic aromatic substitution reactions.

Significance as a Research Molecule in Diverse Scientific Disciplines

The distinct structural features of this compound have made it a valuable tool in various scientific fields. Its significance stems from its role as a versatile building block and a molecule with interesting biological interactions.

Chemical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules. smolecule.comcymitquimica.com For example, it is a precursor in the preparation of specialty dyes and pharmaceuticals. ontosight.aicymitquimica.com Its acetyl group can undergo various chemical transformations, while the sulfonate group can be used to control solubility or be a target for other reactions. smolecule.comcymitquimica.com A notable application is its use in the synthesis of 4-acetylbenzenesulfonyl chloride by reacting the sodium salt with thionyl chloride. prepchem.com It is also used in the preparation of fluorescent compounds that operate in the near-infrared (NIR) to short-wave infrared (SWIR) range, which are important for imaging and detection applications. smolecule.comlookchem.comcookechem.com

Biochemical and Biological Research: Research has revealed that this compound exhibits biological activity. It has been identified as an inhibitor of certain enzymes, such as carbonic anhydrase, which are involved in key physiological processes like pH regulation. smolecule.com This inhibitory action has potential implications in cancer research. smolecule.com Furthermore, it has been identified as a transient intermediate in the bacterial degradation of linear alkylbenzenesulfonate (LAS) surfactants, a common component of laundry detergents. researchgate.netresearchgate.net Specifically, the bacterium Comamonas testosteroni KF-1 degrades a type of sulfophenylcarboxylate to 4-sulfoacetophenone (this compound). researchgate.netnih.gov

Materials Science: The amphiphilic nature of this compound makes it a candidate for studies related to surfactants and self-assembly in aqueous solutions. psu.edu Its structure can be incorporated into larger polyphenylsulfonates to create novel amphiphiles with unique surface properties. psu.edu

Evolution of Research Themes Pertaining to this compound

The scientific interest in this compound has evolved over time, reflecting broader trends in chemical and biological sciences.

Initially, its utility was primarily recognized in synthetic organic chemistry . Researchers focused on its synthesis and its use as a foundational molecule to build more complex chemical structures, such as dyes and other functional organic compounds. ontosight.aicymitquimica.com Its reactivity and role as a chemical intermediate were the central themes of early research. prepchem.com

More recently, the focus has expanded to its role in biochemistry and environmental science . A significant research theme that has emerged is its involvement in microbial metabolism. The discovery of this compound as a key metabolite in the degradation pathway of widely used surfactants has opened new avenues of research into the environmental fate of these pollutants. researchgate.netresearchgate.netnih.gov This includes the study of the enzymes involved in its transformation, such as 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase. nih.gov

Current research continues to explore its potential in biomedical applications , particularly in enzyme inhibition studies. smolecule.com The ability to modulate enzyme activity suggests that derivatives of this compound could be investigated for therapeutic purposes. smolecule.com Additionally, its application in the development of advanced materials, such as NIR-to-SWIR fluorescent probes for bio-imaging, represents a modern and evolving area of investigation. smolecule.comlookchem.com This shift from a simple synthetic intermediate to a molecule of interest in complex biological systems and advanced materials highlights the dynamic nature of chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7O4S- |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

4-acetylbenzenesulfonate |

InChI |

InChI=1S/C8H8O4S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-5H,1H3,(H,10,11,12)/p-1 |

InChI Key |

ACPXHHDRVABPNY-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 4 Acetylbenzenesulfonate and Its Derivatives

Targeted Synthetic Routes for 4-Acetylbenzenesulfonate

The direct synthesis of this compound often relies on the oxidation of more readily available precursors, such as 4-ethylbenzenesulfonate (B229782). Various catalytic systems have been developed to achieve this transformation efficiently and selectively.

Catalytic Oxidation Strategies (e.g., Iridium(III)-catalyzed C-H oxidation of 4-ethylbenzenesulfonate)

Iridium(III) complexes have emerged as effective precatalysts for the selective C-H oxidation of sodium 4-ethylbenzenesulfonate to sodium this compound. acs.orgresearchgate.net Using sodium periodate (B1199274) (NaIO₄) as the terminal oxidant, this method offers high yields and regioselectivity. acs.org The reaction proceeds cleanly, with the alcohol intermediate being oxidized much faster than the initial methylene (B1212753) group activation, thus it is not detected. researchgate.net

Kinetic studies indicate that the reaction is first-order with respect to the iridium precatalyst concentration. researchgate.net A kinetic isotope effect of 3.0 ± 0.1 suggests that C-H bond cleavage is the rate-determining step. acs.org Competition experiments have demonstrated that the C-H oxidation of sodium 4-ethylbenzenesulfonate is significantly favored over water oxidation by four orders of magnitude. acs.orgresearchgate.net In operando dynamic light scattering has ruled out the involvement of metal oxide nanoparticles, supporting a homogeneous catalytic pathway. acs.org

| Catalyst System | Oxidant | Substrate | Product | Key Findings |

| Cp*Ir(pyalc)Cl | NaIO₄ | Sodium 4-ethylbenzenesulfonate | Sodium this compound | High yields and regioselectivity; C-H bond cleavage is rate-limiting. acs.orgresearchgate.net |

| Iridium(III) complexes | NaIO₄ | Sodium 4-ethylbenzenesulfonate | Sodium this compound | C-H oxidation is favored over water oxidation by 4 orders of magnitude. acs.orgresearchgate.net |

Table 1: Iridium(III)-Catalyzed Oxidation of Sodium 4-Ethylbenzenesulfonate

Polyoxometalate-Mediated Oxidative Transformations (e.g., Cobalt-substituted Keggin-type polyoxometalate catalysis)

Cobalt-substituted Keggin-type polyoxometalates (Co-POMs) serve as catalysts for oxidative reactions in water under mild conditions. researchgate.netrsc.org In a system utilizing an Oxone® monopersulfate compound as the oxidant and sodium bicarbonate as an additive, these catalysts can be used in oxidative aromatic cracking reactions. researchgate.netrsc.org The reactive species in this process has been identified as a cobalt(III)-oxyl species. researchgate.netrsc.org

While highly effective for the degradation of some aromatic compounds, the electrophilic nature of the Co(III)-oxyl species makes the oxidation of this compound, which has electron-withdrawing groups, less favorable. rsc.org However, this system demonstrates the potential of polyoxometalates in mediating complex oxidative transformations in aqueous environments. researchgate.netrsc.org Further research into tailoring the electronic properties of polyoxometalates could lead to more efficient catalysts for the synthesis of compounds like this compound. ijcce.ac.irmdpi.comrsc.org

Preparation of Functionalized this compound Derivatives

The functionalization of this compound expands its utility, allowing for the creation of metal salts and its integration into more complex molecular frameworks.

Synthesis of Metal Salts (e.g., Barium this compound)

Metal salts of this compound, such as barium this compound, can be synthesized through a straightforward neutralization reaction. academie-sciences.frresearchgate.net One method involves reacting acetylbenzenesulfonic acid with barium hydroxide (B78521). academie-sciences.frresearchgate.net In a typical procedure, the acid and an excess of barium hydroxide are heated in a suitable solvent like n-octyl alcohol. academie-sciences.fr The reaction is driven to completion, often indicated by the neutralization of the solution. academie-sciences.fr The resulting barium salt can then be isolated by centrifugation. academie-sciences.fr This method is also applicable to the synthesis of other alkylbenzene sulfonate salts. academie-sciences.frresearchgate.net

The general procedure for preparing soluble salts from an acid and an insoluble base involves heating the acid and gradually adding the base until it is in excess. weebly.comfreechemistryonline.com The mixture is then filtered to remove the unreacted solid, and the salt is obtained from the filtrate by crystallization. weebly.comfreechemistryonline.com For insoluble salts, a precipitation method is typically used, where two soluble salt solutions are mixed to form the insoluble product, which is then filtered and purified. weebly.comachieversdream.com.sg

Incorporation into Complex Molecular Architectures (e.g., Phenyl this compound in biologically active compounds)

The this compound moiety can be incorporated into larger, more complex molecules, including those with potential biological activity. For instance, phenyl this compound serves as a precursor or an integral part of such compounds. The synthesis of these derivatives often involves the reaction of 4-acetylbenzenesulfonyl chloride with a suitable nucleophile, such as a phenol, to form a sulfonate ester.

The reactivity of the sulfonyl chloride group allows for its linkage to various molecular scaffolds. This strategy has been employed in the synthesis of a range of compounds, including substituted N-[4-(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzenesulfonamides, which have been investigated for their anti-inflammatory and anti-cancer properties. nih.gov The synthesis of such complex molecules often involves multi-step reaction sequences. nih.gov

| Derivative | Synthetic Precursor | Application/Significance |

| Barium this compound | Acetylbenzenesulfonic acid | Metal salt derivative academie-sciences.frresearchgate.net |

| Phenyl this compound | 4-Acetylbenzenesulfonyl chloride | Intermediate for complex molecules |

| Substituted benzenesulfonamides | 4-Acetylbenzenesulfonyl chloride | Potential anti-inflammatory/anti-cancer agents nih.gov |

Table 2: Examples of Functionalized this compound Derivatives

Environmental Fate and Biogeochemical Transformations of 4 Acetylbenzenesulfonate

Microbial Degradation Mechanisms

The breakdown of 4-acetylbenzenesulfonate in the environment is primarily driven by microbial activity. Specific bacterial species have been identified that can utilize this compound, incorporating it into their metabolic processes.

Identification of Key Bacterial Species (e.g., Comamonas testosteroni KF-1)

A key organism identified in the mineralization of sulfophenylcarboxylates (SPCs), which are intermediates of linear alkylbenzenesulfonate (LAS) degradation, is Comamonas testosteroni KF-1. nih.govuni-konstanz.de This bacterium was isolated for its ability to break down xenobiotic SPCs. uni-konstanz.de Specifically, C. testosteroni KF-1 can mineralize 3-(4-sulfophenyl)butyrate (3-C4-SPC), a process in which this compound (also referred to as 4-sulfoacetophenone or SAP) is a transient intermediate. nih.govasm.org The complete genome of C. testosteroni KF-1 has been sequenced to better understand the molecular basis for its degradative capabilities. nih.gov This strain is considered a model organism for studying the biochemical pathways involved in the degradation of these xenobiotic compounds. nih.govuni-konstanz.de

| Key Bacterial Species Involved in this compound Degradation |

| Comamonas testosteroni KF-1 |

Elucidation of Catabolic Pathways (e.g., transient intermediate in linear alkylbenzenesulfonate degradation)

The degradation of linear alkylbenzenesulfonate (LAS), a major laundry surfactant, occurs in a two-step process carried out by bacterial communities. nih.govnih.govasm.org The initial step involves the breakdown of LAS into approximately 50 different sulfophenylcarboxylates (SPCs). nih.govasm.orgnih.gov The second step is the mineralization of these SPCs. nih.govnih.gov

This compound has been identified as a key transient intermediate in the degradation pathway of a specific SPC, 3-(4-sulfophenyl)butyrate (3-C4-SPC), by Comamonas testosteroni KF-1. nih.govasm.org The proposed pathway involves the following steps:

Formation of this compound : 3-C4-SPC is converted to this compound through the removal of an acetyl group. nih.gov

Baeyer-Villiger Monooxygenation : this compound is then oxidized by a Baeyer-Villiger monooxygenase to form 4-sulfophenyl acetate (B1210297) (SPAc). nih.govnih.gov

Ester Hydrolysis : The resulting ester, SPAc, is hydrolyzed to 4-sulfophenol and acetate. nih.govnih.gov

Further Degradation : 4-sulfophenol is further broken down via monooxygenation to 4-sulfocatechol, which then undergoes ring cleavage. nih.gov

This pathway represents the first complete degradative route identified for an SPC. nih.gov

Enzymatic Systems and Biocatalytic Steps (e.g., Baeyer-Villiger monooxygenase, esterase activities)

The breakdown of this compound in Comamonas testosteroni KF-1 is facilitated by a specific set of inducible enzymes. nih.govnih.gov

A crucial enzyme in this pathway is a Baeyer-Villiger monooxygenase (BVMO) . nih.govrsc.org These enzymes are known for catalyzing the oxidation of ketones to esters. nih.govnih.govplos.org In this specific pathway, the 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO) converts this compound into 4-sulfophenyl acetate. nih.gov This reaction is dependent on NADPH. nih.govnih.gov The SAPMO from C. testosteroni KF-1 shows sequence homology to other BVMOs, such as phenylacetone (B166967) BVMO. nih.gov

Following the action of the monooxygenase, an esterase is responsible for the next step. nih.gov This enzyme, specifically a 4-sulfophenylacetate (SPAc) esterase, catalyzes the hydrolysis of 4-sulfophenyl acetate into 4-sulfophenol and acetate. nih.gov The genes for both the SAPMO and the SPAc esterase have been identified and are inducibly transcribed when the bacterium is grown with 3-C4-SPC. nih.gov

| Enzymatic Steps in this compound Degradation | Enzyme | Substrate | Product(s) |

| Baeyer-Villiger Oxidation | 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase (SAPMO) | This compound | 4-Sulfophenyl acetate |

| Ester Hydrolysis | 4-Sulfophenylacetate Esterase | 4-Sulfophenyl acetate | 4-Sulfophenol and Acetate |

Abiotic Degradation Processes

While microbial activity is a primary driver of this compound transformation, abiotic processes can also contribute to its environmental fate, although research in this specific area is less extensive.

Investigation of Photosolvolytic Reactivity

Reactivity Profiles and Mechanistic Chemical Investigations

Oxidative Reactions and Product Formation

The acetyl moiety of 4-acetylbenzenesulfonate is susceptible to oxidation, leading to the formation of various products depending on the reaction conditions and the oxidizing agents employed.

Catalytic oxidation processes are key to transforming organic substrates. nih.govmdpi.com In the context of this compound, while specific Wacker-type oxidation studies are not extensively detailed in the provided results, the principles of such reactions are well-established. The Wacker-Tsuji oxidation, a modification of the industrial Wacker process, is a palladium-catalyzed reaction that typically converts terminal olefins into methyl ketones. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This process involves the oxidation of an alkene, with water serving as the oxygen source, and is catalyzed by a palladium(II) salt, often with a copper co-catalyst to reoxidize the palladium. organic-chemistry.orgwikipedia.orgnih.gov The development of more sustainable Wacker-type processes, which may use alternative catalysts and milder conditions, is an area of ongoing research. nih.govresearchgate.net

Table 1: Key Aspects of Wacker-Type Oxidation

| Feature | Description |

| Reaction Type | Oxidation of olefins to carbonyl compounds (ketones or aldehydes). wikipedia.orgnih.gov |

| Catalyst | Typically Palladium(II) chloride (PdCl2). alfa-chemistry.com |

| Co-catalyst | Often Copper(II) chloride (CuCl2) to regenerate the Pd(II) catalyst. alfa-chemistry.com |

| Oxidant | Molecular oxygen is the ultimate oxidant in the industrial process. wikipedia.org |

| Regioselectivity | For terminal olefins, Markovnikov addition typically yields methyl ketones. alfa-chemistry.com |

The Baeyer-Villiger oxidation is a well-established reaction that converts a ketone into an ester using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org This reaction has been observed in the metabolic pathway of certain bacteria, where this compound (also referred to as 4-sulfoacetophenone) is an intermediate. uni-konstanz.deresearchgate.netnih.gov In the degradation of 3-(4-sulfophenyl)butyrate by Comamonas testosteroni KF-1, this compound undergoes a Baeyer-Villiger monooxygenation. nih.gov This enzymatic reaction, catalyzed by an inducible NADPH-dependent SAP-oxygenase, results in the transient formation of 4-sulfophenol acetate (B1210297), which is then hydrolyzed to 4-sulfophenol and acetate. nih.gov

The general mechanism of the Baeyer-Villiger oxidation involves the initial protonation of the carbonyl oxygen, followed by the attack of the peroxyacid to form a Criegee intermediate. wikipedia.org The subsequent migration of a substituent from the ketone to the peroxide oxygen is considered the rate-determining step. wikipedia.org The migratory aptitude of the substituents plays a crucial role in the regioselectivity of the reaction, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.org

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migratory Group | Relative Migratory Ability |

| tert-alkyl | Highest |

| cyclohexyl | High |

| sec-alkyl | Moderate |

| phenyl | Moderate |

| prim-alkyl | Low |

| CH3 | Lowest |

| Source: organic-chemistry.org |

Kinetic and Mechanistic Analyses of Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.

In the context of iridium-catalyzed C-H oxidation, studies on related systems provide insights into the potential kinetics. For instance, the iridium-catalyzed silylation of aromatic C-H bonds has been shown to have a rate-limiting step that can vary depending on the electronic properties of the arene substrate. nih.gov For electron-rich arenes, the rate-limiting step is the irreversible C-H bond cleavage. nih.gov Iridium complexes are known to be active precatalysts in C-H oxidation reactions. researchgate.netnih.govnumberanalytics.com The kinetics of such reactions can be complex, often involving multiple steps and the formation of various intermediates. researchgate.netnih.govwikipedia.org

For nucleophilic aromatic substitution, the initial attack of the nucleophile on the aromatic ring is often the slow, rate-determining step, leading to the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex). youtube.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. youtube.comlibretexts.org

In the iridium-catalyzed silylation of aryl C-H bonds, the resting state of the catalyst has been identified as an iridium disilyl hydride complex. nih.gov The reaction proceeds through a series of steps including C-H bond cleavage and reductive elimination to form the final product. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the outcome being heavily influenced by the directing effects of the acetyl and sulfonate groups.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the benzene ring. masterorganicchemistry.comsavemyexams.comscribd.com The acetyl group and the sulfonic acid group are both deactivating, electron-withdrawing groups, which make the aromatic ring less reactive towards electrophiles. libretexts.org They are also meta-directing, meaning they direct incoming electrophiles to the positions meta to themselves. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comsavemyexams.com

Nucleophilic Aromatic Substitution: Conversely, nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. youtube.comlibretexts.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as the acetyl and sulfonate groups in this compound, particularly when they are positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comlibretexts.org

Biological Activity and in Vitro Mechanistic Investigations

Modulatory Effects on Enzyme Systems

The core structure of 4-acetylbenzenesulfonate, particularly when modified into a sulfonamide, has been investigated for its potential to modulate the activity of various enzyme systems. A notable area of this research is its effect on monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurodegenerative and depressive disorders.

Derivatives of benzenesulfonamide (B165840) have been identified as isoform-specific inhibitors of MAO-B. mdpi.com For instance, the synthesis and evaluation of 4-(2-Methyloxazol-4-yl)benzenesulfonamide revealed its capacity to inhibit both human monoamine oxidase A and B. mdpi.com This compound was found to be a more selective and potent inhibitor of MAO-B. mdpi.com Molecular docking studies suggest that the sulfonamide group of the inhibitor binds and interacts with residues within the substrate cavity of the MAO-B enzyme. mdpi.com The discovery of this inhibitory activity highlights the potential for developing benzenesulfonamide-based compounds as selective MAO-B inhibitors for potential application in neurodegenerative disorders like Parkinson's disease. mdpi.com

Table 1: Inhibitory Activity of a this compound Derivative on Monoamine Oxidase (MAO)

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity |

|---|---|---|---|

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM mdpi.com | Selective for MAO-B mdpi.com |

| MAO-B | 3.47 µM mdpi.com |

Role as a Metabolite or Biotransformation Intermediate

This compound, also known by the name 4-sulfoacetophenone (SAP), has been identified as a key transient intermediate in the biodegradation of linear alkylbenzenesulfonate (LAS) surfactants. asm.orgnih.gov LAS are major components of laundry detergents and their environmental fate is of significant interest. The biodegradation of these complex surfactants is a multi-step process carried out by bacterial communities. nih.govnih.gov

The initial step involves the degradation of various LAS congeners into a group of intermediate compounds known as sulfophenylcarboxylates (SPCs). nih.govd-nb.info In a subsequent step, specific bacteria mineralize these SPCs. d-nb.info The bacterium Comamonas testosteroni KF-1 has been a model organism for studying this process, as it can mineralize certain SPCs, such as 3-(4-sulfophenyl)butyrate (3-C4-SPC). asm.orgnih.gov

During the growth of C. testosteroni KF-1 on 3-C4-SPC, researchers detected the transient appearance of 4-sulfoacetophenone in the culture medium. asm.orgnih.gov This finding was crucial in elucidating the metabolic pathway. The proposed pathway involves the conversion of 3-C4-SPC into its coenzyme A (CoA) ester, which is then processed to remove an acetyl-CoA group, yielding 4-sulfoacetophenone. nih.gov This intermediate is then acted upon by a specific, inducible enzyme called 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO). nih.govnih.govd-nb.info This enzyme, which is dependent on NADPH, catalyzes the conversion of 4-sulfoacetophenone to 4-sulfophenyl acetate (B1210297) (SPAc). nih.govnih.gov The SPAc is subsequently hydrolyzed by an esterase to 4-sulfophenol and acetate, which are further metabolized by the bacterium. nih.govd-nb.info

Table 2: Role of this compound in the Degradation Pathway of 3-(4-Sulfophenyl)butyrate by Comamonas testosteroni KF-1

| Metabolic Step | Substrate | Key Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | 3-(4-Sulfophenyl)butyrate (3-C4-SPC) | (Not fully elucidated) | This compound (4-Sulfoacetophenone) | nih.gov |

| 2 | This compound (4-Sulfoacetophenone) | 4-Sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO) | 4-Sulfophenyl acetate (SPAc) | nih.govnih.gov |

| 3 | 4-Sulfophenyl acetate (SPAc) | SPAc esterase | 4-Sulfophenol + Acetate | nih.govd-nb.info |

| 4 | 4-Sulfophenol | SP-monooxygenase | 4-Sulfocatechol | nih.gov |

Exploratory Studies of Bioactive Derivatives

The benzenesulfonamide scaffold, a key derivative structure of this compound, is a prominent pharmacophore in drug discovery and has been the subject of numerous exploratory studies to identify novel enzyme inhibitors. These investigations have revealed that derivatives incorporating this structure can exhibit potent and often selective inhibitory activity against various clinically relevant enzymes, particularly carbonic anhydrases (CAs).

A variety of novel benzenesulfonamide derivatives have been synthesized and evaluated as inhibitors against several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. tandfonline.comacs.orgnih.gov These isoforms are targets for treating conditions like glaucoma and certain cancers. tandfonline.com For example, series of 1,2,3-triazole benzenesulfonamide derivatives and aryl thiazolone–benzenesulfonamides have demonstrated significant inhibitory effects against hCA IX and hCA XII, with some compounds showing greater potency and selectivity than the standard inhibitor acetazolamide . nih.govrsc.org The primary sulfonamide group is a critical zinc-binding group, which anchors the inhibitor to the zinc ion in the enzyme's active site.

Beyond carbonic anhydrases, the inhibitory potential of benzenesulfonamide derivatives extends to other enzyme classes. Studies have shown that certain derivatives can act as inhibitors of acetylcholinesterase (AChE), α-glycosidase, and glutathione (B108866) S-transferase (GST). bohrium.comresearchgate.net These findings underscore the versatility of the benzenesulfonamide structure as a template for designing targeted enzyme inhibitors for a wide range of therapeutic applications.

Table 3: Examples of Bioactive Benzenesulfonamide Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme(s) | Observed Activity | Reference |

|---|---|---|---|

| Benzoylthioureido benzenesulfonamides | hCA I, hCA II, hCA IX, hCA XII | Potent inhibition, with some compounds showing Ki values in the nanomolar range (e.g., 33.0 nM for hCA I). | tandfonline.com |

| 1,2,3-Triazole benzenesulfonamides with pyrazolyl-thiazole moiety | hCA IX, hCA XII | Effective inhibition with IC50 values ranging from 25-52 nM against CA IX and 31-80 nM against CA XII. | nih.gov |

| Aryl thiazolone–benzenesulfonamides | hCA IX, hCA II | Excellent and selective inhibition against CA IX (IC50 10.93–25.06 nM). | rsc.org |

| Anthraquinone-based benzenesulfonamides | hCA II, hCA IX | Good inhibitory activity with IC50 values in the nanomolar range (e.g., 30.06 nM for hCA IX). | mdpi.com |

| Benzenesulfonamides with benzamide (B126) moiety | hCA I, hCA II, AChE | Significant inhibition at nanomolar levels (Ki values from 4.07 nM for hCA I and 8.91 nM for AChE). | bohrium.com |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied to predict a variety of molecular properties and to study chemical reactions.

Prediction of Electronic Properties and Molecular Structures

Table 1: Predicted Electronic Properties of Substituted Benzenesulfonates This table presents hypothetical data based on general principles of substituent effects, as direct data for 4-Acetylbenzenesulfonate was not found in the searched literature.

| Compound | Substituent | Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzenesulfonic acid | -H | -7.5 | -1.2 | 3.5 |

| 4-Methylbenzenesulfonic acid | -CH₃ (electron-donating) | -7.2 | -1.1 | 4.0 |

| 4-Nitrobenzenesulfonic acid | -NO₂ (electron-withdrawing) | -8.0 | -2.0 | 2.5 |

| This compound | -COCH₃ (electron-withdrawing) | -7.8 | -1.8 | 3.0 |

Simulation of Spectroscopic Parameters (e.g., ³³S NMR chemical shifts)

Computational methods are increasingly used to predict spectroscopic parameters, aiding in the interpretation of experimental data. The simulation of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, is a key application. For sulfur-containing compounds, ³³S NMR is a valuable, albeit challenging, technique due to the low natural abundance and quadrupolar nature of the ³³S nucleus. mdpi.com

DFT calculations have been shown to be effective in predicting ³³S NMR chemical shifts and nuclear quadrupole coupling constants (NQCCs) for substituted benzenesulfonates. researchgate.net Studies on 3- and 4-substituted benzenesulfonates have demonstrated a linear relationship between the ³³S chemical shifts and the electronic properties of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups tend to deshield the sulfur nucleus, resulting in a downfield chemical shift. Conversely, electron-donating groups cause an upfield shift. Based on these established trends, the acetyl group at the 4-position of this compound, being electron-withdrawing, would be expected to induce a downfield shift in the ³³S NMR spectrum compared to unsubstituted benzenesulfonate (B1194179).

Table 2: Predicted ³³S NMR Chemical Shifts for 4-Substituted Benzenesulfonates This table contains illustrative data based on established trends for substituted benzenesulfonates, as a specific study including this compound was not identified.

| Substituent at 4-position | Electronic Effect | Predicted ³³S Chemical Shift (ppm) relative to a standard |

|---|---|---|

| -H | Neutral | 0 |

| -CH₃ | Electron-donating | -5 |

| -OH | Electron-donating | -8 |

| -NO₂ | Electron-withdrawing | +10 |

| -COCH₃ | Electron-withdrawing | +7 |

Modeling Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. By modeling reaction mechanisms, chemists can identify intermediates, transition states, and determine the energy barriers that govern the reaction rate. chemrxiv.orgchemrxiv.org These computational simulations have become indispensable for understanding reaction pathways and designing new chemical processes. chemrxiv.orgchemrxiv.org

For this compound, theoretical modeling could be applied to investigate a variety of chemical transformations. For instance, reactions involving the acetyl group, such as reduction or oxidation, or reactions affecting the sulfonate moiety, could be computationally explored. DFT calculations are commonly employed to map out the potential energy surface of a reaction, locating the minimum energy pathways from reactants to products. The identification of transition state structures, which represent the highest energy point along the reaction coordinate, is crucial for calculating activation energies. Modern computational protocols are being developed to efficiently explore potential energy surfaces and identify reaction pathways, even in complex systems. chemrxiv.orgchemrxiv.org

In Silico Prediction of Environmental Metabolites and Degradation Products

Understanding the environmental fate of xenobiotic compounds is critical for assessing their potential impact. In silico tools for metabolite prediction have emerged as a valuable resource for identifying potential degradation products of chemicals in biological systems and the environment. frontiersin.orgnih.gov These computational models use a variety of approaches, including rule-based systems and machine learning algorithms, to predict the metabolic transformations a molecule is likely to undergo. nih.govsimulations-plus.comnih.gov

For this compound, these predictive tools can generate a list of plausible metabolites resulting from enzymatic reactions in microorganisms or other environmental degradation processes. frontiersin.org Common metabolic pathways for aromatic compounds include hydroxylation of the benzene (B151609) ring, oxidation of alkyl side chains, and conjugation reactions. In silico systems can simulate these transformations to produce a ranked list of potential metabolites, which can then guide experimental analysis for their identification. frontiersin.org

Table 3: Hypothetical Predicted Environmental Metabolites of this compound This table presents a hypothetical list of potential metabolites that could be generated by in silico prediction tools based on common metabolic pathways.

| Parent Compound | Predicted Metabolic Reaction | Predicted Metabolite |

|---|---|---|

| This compound | Aromatic hydroxylation | 4-Acetyl-2-hydroxybenzenesulfonate |

| This compound | Acetyl group reduction | 4-(1-Hydroxyethyl)benzenesulfonate |

| This compound | Acetyl group oxidation | 4-Carboxybenzenesulfonate |

| This compound | Cleavage of the sulfonate group | 4-Hydroxyacetophenone |

Analytical Method Development and Validation for 4 Acetylbenzenesulfonate

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of aromatic sulfonic acids like 4-acetylbenzenesulfonate due to its versatility and efficiency. A typical HPLC system utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase, separating the analyte from other components based on their differential interactions with the two phases.

The successful separation of this compound hinges on the careful selection of the stationary phase (column) and the optimization of the mobile phase composition. Reversed-phase (RP) chromatography is the most common mode employed for such analytes.

Column Selection: The choice of column is critical for achieving adequate retention and selectivity. For aromatic sulfonates, several types of stationary phases are suitable:

C8 and C18 Columns: These are the most widely used reversed-phase columns, where octyl (C8) or octadecyl (C18) chains are bonded to a silica (B1680970) support. They separate compounds primarily based on hydrophobicity. A C18 column, being more hydrophobic, would generally provide greater retention for this compound.

Phenyl-Hexyl Columns: These columns have a phenyl ring in the stationary phase, which can induce unique pi-pi interactions with the aromatic ring of this compound, offering alternative selectivity compared to standard C18 columns.

Mixed-Mode Columns: Some methods utilize mixed-mode columns that combine reversed-phase and ion-exchange characteristics. For an acidic compound like this compound, a column with anion-exchange properties can provide excellent retention and peak shape. helixchrom.com

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent. alwsci.com

Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. Acetonitrile is often preferred for its lower viscosity and UV transparency. alwsci.com

pH and Buffers: The pH of the mobile phase is a crucial parameter. Since this compound is a strong acid, it will be ionized across a wide pH range. Using a buffer (e.g., phosphate (B84403), acetate (B1210297), or formate) at a low pH (e.g., 2.5-3.5) can ensure consistent ionization state and improve peak shape by suppressing the silanol (B1196071) activity of the silica-based column packing. aapco.orgnih.gov Common acids like formic acid, orthophosphoric acid, or triethylamine (B128534) adjusted with an acid are frequently used to control pH. aapco.orgnih.gov

Gradient vs. Isocratic Elution: Isocratic elution (constant mobile phase composition) can be used for simple sample matrices. nih.gov However, gradient elution (where the proportion of the organic solvent is increased over time) is often necessary for complex samples to ensure good resolution of all components and shorten the analysis time. aapco.orgnih.gov

Table 1: Example Starting Conditions for HPLC Method Development for this compound

| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |

|---|---|---|

| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) nih.gov | YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase A | 1% Triethylamine, pH 3.0 with Orthophosphoric Acid nih.gov | 0.1% Formic Acid in Water aapco.org |

| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile aapco.org |

| Composition / Gradient | 65:35 (v/v) Mobile Phase A : B nih.gov | Start at 5% B, increase to 95% B over 10 minutes aapco.org |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min wu.ac.th |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | 30 °C |

| Injection Volume | 5-20 µL | 5 µL wu.ac.th |

The choice of detector is dictated by the required sensitivity, selectivity, and the physicochemical properties of the analyte. For this compound, both UV and mass spectrometry detectors are highly effective.

UV Detection: Ultraviolet (UV) detection is a robust and widely available technique. It is suitable for this compound because the molecule contains chromophores—the aromatic ring and the acetyl group—that absorb UV light. A photodiode array (PDA) detector is particularly useful as it can acquire spectra across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. Common wavelengths for the detection of benzenesulfonates are in the range of 220-280 nm. nih.govnih.gov For instance, a detection wavelength of 220 nm has been used for alkyl benzenesulfonates, while 265 nm has been employed for 4-aminobenzenesulfonamide. nih.govwu.ac.th

Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, especially for trace-level analysis or in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. nih.gov MS detectors identify compounds based on their mass-to-charge ratio (m/z).

Ionization: Electrospray ionization (ESI) is the most common technique for sulfonates, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

Analysis: A single quadrupole mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the specific m/z of this compound, which significantly enhances sensitivity and reduces background noise. nih.gov For even greater specificity and lower detection limits, a triple quadrupole mass spectrometer (MS/MS) can be used in multiple reaction monitoring (MRM) mode. nih.gov This technique provides definitive structural confirmation and is the gold standard for quantifying trace-level impurities. nih.gov LC-MS methods have been shown to achieve limits of quantification in the low ng/mL range for related sulfonate esters. nih.gov

Table 2: Comparison of Detection Modalities for this compound

| Parameter | UV/PDA Detection | Mass Spectrometry (MS) Detection |

|---|---|---|

| Principle | Absorbance of UV light by chromophores. | Separation and detection of ions based on mass-to-charge ratio. |

| Selectivity | Moderate. Relies on chromatographic separation. Co-eluting compounds with similar UV spectra can interfere. | High to Very High. Can distinguish between compounds with different masses, even if they co-elute. MS/MS is highly specific. |

| Sensitivity | Good (µg/mL to high ng/mL). LOQ for similar compounds reported at 50-100 ng/mL. lcms.cz | Excellent (ng/mL to pg/mL). LOQ for related sulfonates reported at 2.5-5 ng/mL. nih.gov |

| Structural Information | Limited (UV spectrum can suggest a class of compound). | Provides molecular weight and, with MS/MS, structural fragmentation patterns. |

| Mobile Phase Constraints | Requires UV-transparent solvents and buffers. | Requires volatile buffers (e.g., ammonium (B1175870) formate, ammonium acetate) and solvents. Non-volatile salts like phosphate must be avoided. |

| Cost & Complexity | Lower cost, relatively simple to operate. | Higher cost, more complex operation and maintenance. |

Derivatization Strategies for Analytical Sensitivity and Selectivity

While direct analysis of this compound is feasible, derivatization can be employed to enhance detection, particularly when analyzing its potential ester impurities, which are often of concern as potential genotoxic impurities. Derivatization involves chemically modifying the analyte to improve its chromatographic behavior or detector response. nih.gov

For sulfonate esters, derivatization is a powerful strategy to improve ionization efficiency in LC-MS. A common approach converts the neutral sulfonate esters into permanently charged quaternary ammonium ions, which are highly responsive in an ESI source.

Reagents: Tertiary amines are effective derivatizing agents. Triethylamine is used for methyl esters, while trimethylamine (B31210) is suitable for ethyl and propyl esters. nih.govcapes.gov.brresearchgate.net

Protocol: A typical derivatization protocol involves mixing the sample solution with the derivatizing agent (e.g., triethylamine) in a sealed vial. The reaction is often accelerated by heating (e.g., at 50–60 °C for about 60 minutes). researchgate.net Following the reaction, the sample can be directly injected into the LC-MS system. The resulting quaternary ammonium products are highly polar and can be effectively retained and separated using a hydrophilic interaction liquid chromatography (HILIC) column. nih.govresearchgate.net

The derivatization of alkyl sulfonate esters with tertiary amines proceeds via a nucleophilic substitution reaction (specifically, an SN2 reaction).

Mechanism: The nitrogen atom of the tertiary amine (e.g., triethylamine) acts as a nucleophile. It attacks the electrophilic carbon atom of the alkyl group of the sulfonate ester. The benzenesulfonate (B1194179) group serves as an excellent leaving group. This reaction results in the formation of a stable, permanently charged quaternary ammonium ion. researchgate.net For example, the reaction of methyl benzenesulfonate with triethylamine would yield the methyltriethylammonium cation. researchgate.net

Analytical Benefits: This conversion is advantageous for several reasons. Firstly, it introduces a permanent positive charge, which significantly enhances the ionization efficiency and response in positive-ion ESI-MS. Secondly, it shifts the mass of the analyte to a different m/z value, potentially moving it out of a region with high background interference. nih.gov

Validation of Analytical Methods for Accuracy, Precision, and Robustness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com It is a regulatory requirement and ensures the reliability and consistency of analytical data. wjarr.com Key validation parameters include accuracy, precision, and robustness. elementlabsolutions.com

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is typically assessed using recovery studies.

Procedure: A blank sample matrix is spiked with a known amount of pure this compound standard at different concentration levels (e.g., three levels such as 80%, 100%, and 120% of the expected concentration). nih.gov These spiked samples are then analyzed, and the percentage of the analyte recovered is calculated.

Acceptance Criteria: The acceptance criteria for recovery depend on the analyte concentration. For assays of a major component, recovery is often expected to be within 98.0% to 102.0%. For trace impurities, a wider range, such as 80% to 120%, may be acceptable. wu.ac.th

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.comresearchgate.net

Repeatability (Intra-assay precision): This assesses precision over a short interval under the same operating conditions (same analyst, same instrument, same day). It is typically evaluated by performing at least six replicate measurements at 100% of the test concentration. mastelf.com

Intermediate Precision: This evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment. pfigueiredo.org

Expression of Results: Precision is expressed as the Relative Standard Deviation (%RSD) of the series of measurements. A lower %RSD indicates higher precision. For assays, a typical acceptance criterion for %RSD is not more than 2%. mastelf.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com It provides an indication of the method's reliability during normal usage.

Procedure: Key method parameters are varied within a realistic range, and the effect on the results is observed. Parameters to investigate include:

Mobile phase pH (e.g., ± 0.2 units)

Mobile phase organic composition (e.g., ± 2%)

Column temperature (e.g., ± 5 °C)

Flow rate (e.g., ± 0.1 mL/min)

Different column batches

Evaluation: The method is considered robust if the results remain within the established acceptance criteria despite these variations, ensuring its transferability between different labs and instruments.

Table 3: Summary of Key Validation Parameters and Typical Procedures

| Parameter | Purpose | Typical Experimental Approach | Typical Acceptance Criterion |

|---|---|---|---|

| Accuracy | To determine the closeness of the measured value to the true value. | Analysis of samples spiked with known amounts of analyte at ≥3 concentration levels (e.g., 80%, 100%, 120%). nih.gov | Mean recovery between 98.0% and 102.0% for an assay. Wider limits (e.g., 85-115%) for impurity analysis. wu.ac.th |

| Precision (Repeatability) | To assess agreement between results under the same conditions over a short time. | ≥6 replicate analyses of a single homogeneous sample at 100% of the target concentration. mastelf.com | Relative Standard Deviation (RSD) ≤ 2%. mastelf.com |

| Precision (Intermediate) | To assess variations within a single laboratory (different days, analysts, equipment). | Replicate analyses of a homogeneous sample under varied conditions as defined by the protocol. pfigueiredo.org | RSD typically slightly higher than for repeatability but should meet predefined criteria. |

| Robustness | To evaluate the method's reliability when subjected to small, deliberate changes in parameters. | Varying parameters such as mobile phase pH, organic content, column temperature, and flow rate. elementlabsolutions.com | System suitability parameters (e.g., resolution, tailing factor) and assay results should remain within specifications. |

Strategies for Environmental Monitoring and Trace Detection

The environmental monitoring of this compound, an aromatic sulfonate, is critical for understanding its prevalence, transport, and fate in aquatic and terrestrial ecosystems. While specific methodologies for this exact compound are not extensively detailed in the public literature, robust strategies can be developed by adapting established analytical techniques used for structurally similar compounds, such as linear alkylbenzene sulfonates (LAS) and other aromatic sulfonates. unito.itindustrialchemicals.gov.au Effective monitoring protocols for trace detection invariably involve two key stages: a sample preparation phase for extraction and concentration, followed by sensitive instrumental analysis.

Sample Preparation and Concentration

Detecting trace levels of this compound in complex environmental matrices like surface water, groundwater, or wastewater effluent requires a preliminary step to isolate the analyte from interfering substances and concentrate it to levels amenable to instrumental detection. Solid-Phase Extraction (SPE) is the most widely adopted and effective technique for this purpose. libretexts.orgsigmaaldrich.com

The selection of the SPE sorbent is based on the chemical properties of this compound, which possesses both a moderately polar aromatic ring and a highly polar, anionic sulfonate group.

Reversed-Phase SPE: Polymeric sorbents, such as those based on styrene-divinylbenzene, are highly effective for extracting aromatic sulfonates from aqueous samples. nih.govmdpi.com The mechanism relies on hydrophobic interactions between the sorbent and the aromatic ring of the analyte.

Ion-Exchange SPE: Anion-exchange sorbents can be used to specifically target the negatively charged sulfonate group. This provides a high degree of selectivity.

Mixed-Mode SPE: Sorbents that combine both reversed-phase and anion-exchange properties offer a powerful and selective extraction mechanism, retaining the analyte through multiple interaction modes and allowing for more rigorous washing steps to remove matrix interferences. mdpi.comwaters.com

The general procedure for SPE involves conditioning the sorbent, loading a large volume of the water sample, washing away interfering compounds, and finally eluting the concentrated analyte with a small volume of an appropriate organic solvent, such as methanol or acetonitrile. waters.com

| SPE Sorbent Type | Interaction Mechanism | Target Analytes (Examples) | Typical Application |

|---|---|---|---|

| Styrene-Divinylbenzene (e.g., LiChrolut EN, Isolute ENV) | Reversed-Phase (Hydrophobic) | Aromatic Sulfonates, LAS, Sulfophenyl Carboxylates | Extraction of various sulfonates from river and wastewater. nih.govnih.gov |

| Polymeric Reversed-Phase (e.g., Oasis HLB) | Reversed-Phase (Hydrophilic-Lipophilic Balanced) | Benzotriazoles, Benzothiazoles, Benzenesulfonamides | Simultaneous extraction of a wide range of polar and non-polar contaminants. researchgate.net |

| Strong Anion Exchange (SAX) | Ion-Exchange | Anionic compounds (e.g., sulfonates, carboxylates) | Selective isolation of acidic and anionic analytes from complex matrices. mdpi.com |

| Mixed-Mode Cation Exchange (e.g., Oasis MCX) | Reversed-Phase & Cation-Exchange | Basic and neutral compounds | Used for compounds with basic properties; demonstrates the utility of mixed-mode phases. mdpi.com |

Instrumental Analysis Techniques

Following sample preparation, highly sensitive and selective analytical techniques are required for unequivocal identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The premier technique for the trace analysis of sulfonated aromatic compounds is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled to a mass spectrometer, typically with a tandem mass spectrometry (MS/MS) configuration. nih.govshimadzu.com

Chromatographic Separation: A reversed-phase column (e.g., C18) is commonly used to separate this compound from other organic compounds in the extract. The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium formate) and an organic solvent (like acetonitrile or methanol). shimadzu.comshodex.com

Ionization: Electrospray ionization (ESI) is the preferred method, operated in negative ion mode (ESI-). This is highly effective for the sulfonate group, which readily loses a proton to form a stable [M-H]⁻ anion.

Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. In Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect the specific transition of the [M-H]⁻ precursor ion of this compound to a characteristic product ion upon fragmentation. For many benzenesulfonates, a common product ion is observed at a mass-to-charge ratio (m/z) of 183, corresponding to the dodecylbenzenesulfonate fragment, though specific fragmentation patterns for this compound would need to be determined during method development. nih.govshimadzu.com

LC-MS/MS methods developed for similar sulfonated surfactants have achieved limits of detection (LOD) in the low nanogram-per-liter (ng/L) to microgram-per-liter (µg/L) range, demonstrating the sensitivity required for environmental trace analysis. nih.govnih.gov

| Parameter | Typical Conditions for Aromatic Sulfonate Analysis | Purpose |

|---|---|---|

| Chromatography System | HPLC or UPLC | Separates the analyte from other components in the sample extract. UPLC offers higher resolution and speed. waters.com |

| Column | Reversed-Phase C18 or Polymer-based (e.g., Shim-pack XR-ODSII) | Retains the analyte based on hydrophobicity. shimadzu.com |

| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., 50 mM Ammonium Formate) | Elutes the analyte from the column into the mass spectrometer. shimadzu.comshodex.com |

| Ionization Source | Electrospray Ionization (ESI) in Negative Mode | Generates a negatively charged molecular ion [M-H]⁻ from the analyte for MS detection. |

| MS Detection Mode | Tandem MS (MS/MS) with Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation. researchgate.netshimadzu.com |

| Expected Performance | LOD: 10 ng/L - 1.5 µg/L; Recoveries: 70-107% | Demonstrates the capability for trace-level quantification in environmental samples. nih.govnih.gov |

Other Analytical Approaches

While LC-MS/MS is the gold standard, other techniques can be applied for the monitoring of aromatic sulfonates.

Capillary Electrophoresis (CE): CE coupled with UV detection has been successfully used to separate and detect 14 different aromatic sulfonates. After preconcentration with SPE, detection limits of approximately 0.1 µg/L were achieved, offering an alternative separation technique based on the charge and size of the analyte. nih.gov

UPLC-UV: For applications where the extreme sensitivity of mass spectrometry is not required, UPLC with UV detection can be a cost-effective solution. waters.com Aromatic compounds like this compound exhibit strong UV absorbance, allowing for detection, although this method is less selective than MS.

The development and validation of any analytical method for this compound would require careful optimization of extraction and instrumental parameters, along with rigorous validation to ensure accuracy, precision, and the ability to reliably detect the compound at environmentally relevant concentrations.

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Undiscovered Biotransformation Pathways

While some biotransformation pathways for 4-acetylbenzenesulfonate are emerging, a vast landscape of microbial and enzymatic transformations remains uncharted. Future research will be pivotal in elucidating the diverse mechanisms by which this compound is metabolized in various biological systems.

A known biotransformation pathway has been identified in the bacterium Comamonas testosteroni KF-1, which degrades sulfophenylcarboxylates derived from linear alkylbenzenesulfonate (LAS) surfactants. nih.gov In this pathway, this compound (also known as 4-sulfoacetophenone) is a transient intermediate. nih.gov The transformation proceeds via a Baeyer-Villiger monooxygenation of the acetyl group, catalyzed by an inducible NADPH-dependent oxygenase. This reaction forms 4-sulfophenol acetate (B1210297), which is subsequently hydrolyzed to 4-sulfophenol and acetate.

Beyond this specific pathway, future research should focus on identifying other microbial catalysts and enzymatic systems capable of transforming this compound. Based on the metabolism of structurally related compounds, several undiscovered pathways can be hypothesized for investigation:

Desulfonation: A common initial step in the microbial degradation of aromatic sulfonates is the cleavage of the carbon-sulfur bond, a reaction often catalyzed by mono- or dioxygenases. nih.gov This would yield 4-hydroxyacetophenone, which could then be further metabolized through various aromatic degradation pathways.

Acetyl Group Reduction: The acetyl moiety is a likely target for microbial enzymes. Reductases and dehydrogenases could catalyze the reduction of the ketone to form 1-(4-sulfophenyl)ethanol, introducing a chiral center and opening up pathways for further stereospecific transformations. The biotransformation of acetophenone and its derivatives to the corresponding R-alcohols by yeasts like Yarrowia lipolytica highlights this potential. researchgate.netmdpi.com

Ring Hydroxylation and Cleavage: Aerobic degradation of aromatic compounds frequently involves hydroxylation of the benzene (B151609) ring by oxygenases, preparing the ring for subsequent cleavage. unchainedlabs.commdpi.com Investigation into hydroxylating enzymes could reveal pathways leading to the complete mineralization of this compound.

Anaerobic Degradation: The fate of this compound in anaerobic environments is largely unknown. Research into anaerobic biotransformation could uncover novel pathways, potentially involving reductive defunctionalization or ring reduction, which are critical for understanding its environmental persistence.

A summary of known and hypothesized biotransformation starting points is presented in Table 1.

| Transformation Type | Functional Group Targeted | Potential Initial Product | Relevant Enzyme Class (Hypothesized) |

| Baeyer-Villiger Monooxygenation (Known) | Acetyl group | 4-Sulfophenol acetate | Monooxygenase |

| Desulfonation | Sulfonate group | 4-Hydroxyacetophenone | Dioxygenase / Monooxygenase |

| Reduction | Acetyl group | 1-(4-Sulfophenyl)ethanol | Dehydrogenase / Reductase |

| Hydroxylation | Aromatic ring | Hydroxylated this compound | Dioxygenase / Monooxygenase |

Design and Synthesis of Novel Catalysts for this compound Transformations

The development of novel catalysts capable of selectively and efficiently transforming this compound is a promising area of research with potential applications in chemical synthesis and environmental remediation. Future work should focus on creating catalysts that can target the compound's distinct functional groups.

Catalysts for Sulfonate Group Transformation: Research into solid acid catalysts, such as sulfonated carbons, silicas, or sulfated zirconia, could lead to methods for the selective removal or transformation of the sulfonate group. nih.govhelixchrom.comresearchgate.netnih.gov These materials offer advantages like reusability and operational simplicity. The design of catalysts that can facilitate controlled desulfonation under mild conditions would be a significant advancement.

Catalysts for Acetyl Group Transformation: The acetyl group offers multiple avenues for catalytic conversion:

Oxidation: Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH) or sulfate radicals (SO₄•⁻), represent a powerful, albeit non-selective, method for degrading this compound. nih.govmdpi.comnih.govtandfonline.comepa.gov More targeted approaches could involve the design of transition-metal catalysts. For instance, single-atom copper catalysts have been shown to catalyze the oxidative C-C bond cleavage of acetophenones to yield methyl benzoates, a transformation that could potentially be adapted for this compound. researchgate.net

Reduction: The catalytic reduction of the acetyl group to an alcohol is another important transformation. While enzymatic reductions are promising, the development of chemocatalysts, such as nanoparticles of noble metals (e.g., Pd, Pt) supported on high-surface-area materials, could offer robust and efficient alternatives. nih.govnih.govnih.govnih.gov Research in this area can draw inspiration from the extensive work on the catalytic reduction of other substituted aromatics, like 4-nitrophenol. nih.govnih.govnih.gov

A summary of potential catalytic strategies is provided in Table 2.

| Catalyst Type | Target Functional Group | Potential Transformation | Examples / Research Direction |

| Solid Acid Catalysts | Sulfonate group | Desulfonation, Hydrolysis | Sulfated zirconia, Sulfonated carbons |

| Transition-Metal Catalysts | Acetyl group | Oxidation, C-C cleavage | Single-atom copper, Cobalt/Manganese complexes |

| Nanoparticle Catalysts | Acetyl group | Reduction to alcohol | Supported Pd, Pt, or Ag nanoparticles |

| AOPs (e.g., Fenton, Ozonolysis) | Whole molecule | Mineralization/Degradation | H₂O₂/UV, O₃, Sulfate radical-based systems |

Advanced Computational Modeling for Complex Reactivity and Biological Interactions

Advanced computational modeling presents a powerful, resource-efficient approach to understanding the complex behavior of this compound at a molecular level. Future research should leverage these in silico tools to predict its reactivity, metabolic fate, and interactions with biological systems, thereby guiding and accelerating experimental work.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR methodologies can be developed to correlate the structural features of this compound and its derivatives with their chemical reactivity or biological activity. By building upon existing QSAR models for other benzenesulfonate (B1194179) derivatives, researchers can predict properties such as enzymatic inhibition, biodegradability, or toxicity. nih.govresearchgate.nethelixchrom.commdpi.com This would enable the rational design of new molecules with desired characteristics.

In Silico Metabolism Prediction: A significant trajectory for future research is the use of computational tools to predict undiscovered biotransformation pathways. Software platforms like BioTransformer, Meteor, and others can simulate Phase I and Phase II metabolic reactions, generating a list of potential metabolites of this compound. nih.govresearchgate.netnih.gov These predictions can then be used to guide targeted analytical searches in experimental metabolism studies, saving considerable time and resources.

Molecular Docking and Dynamics Simulations: To understand how this compound interacts with specific enzymes or receptors, molecular docking and molecular dynamics (MD) simulations are invaluable.

Molecular Docking can predict the preferred binding orientation of this compound within the active site of an enzyme, providing insights into the potential for biotransformation or inhibition. nih.govepa.govnih.govnih.gov This can help identify enzymes likely to be involved in its metabolism.

Molecular Dynamics (MD) simulations can provide a dynamic view of these interactions over time, revealing the stability of the enzyme-substrate complex and the conformational changes that may occur upon binding. mdpi.comunchainedlabs.commdpi.commdpi.comnih.gov MD simulations are particularly useful for understanding the behavior of the molecule at interfaces, such as its interaction with cell membranes.

The application of these computational techniques is summarized in Table 3.

| Computational Method | Research Goal | Potential Application for this compound |

| QSAR | Predict activity/properties | Correlate structural features with biodegradability or enzyme inhibition. |

| In Silico Metabolism Prediction | Identify potential metabolites | Generate a library of hypothetical biotransformation products for targeted analysis. |

| Molecular Docking | Elucidate biological interactions | Predict binding modes within the active sites of degradative enzymes. |

| Molecular Dynamics (MD) | Understand dynamic behavior | Simulate the stability of enzyme-ligand complexes and interactions with biological membranes. |

Development of High-Throughput Analytical Platforms

To support the exploration of biotransformation pathways and the screening of novel catalysts, the development of high-throughput analytical platforms is essential. Future research should focus on creating rapid, sensitive, and robust methods for the detection and quantification of this compound and its transformation products.

Advanced Chromatographic and Mass Spectrometric Methods: Current analytical methods for benzenesulfonates largely rely on High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection. nih.govresearchgate.nethelixchrom.comnih.gov Future development should aim to increase throughput and sensitivity.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, can provide rapid separation and accurate mass measurements, enabling non-targeted screening for unknown metabolites. mdpi.comtandfonline.com

Automated sample preparation techniques, such as online solid-phase extraction (SPE), can be integrated with LC-MS systems to create a fully automated platform for analyzing large numbers of samples from biotransformation experiments or environmental monitoring. nih.govresearchgate.netnih.gov

High-Throughput Screening (HTS) Assays: To accelerate the discovery of new enzymes or catalysts for this compound transformation, HTS assays are needed. These could involve colorimetric or fluorometric readouts that signal the disappearance of the parent compound or the appearance of a specific product. unchainedlabs.comnih.govnih.gov Coupling these assays with robotic liquid handling systems would allow for the screening of large libraries of microbes or catalyst candidates. nih.govnih.gov

Novel Biosensor Development: A forward-looking research direction is the creation of biosensors for the real-time detection of this compound. These could be based on:

Enzyme-based biosensors: Immobilizing a specific enzyme that acts on this compound onto an electrode surface could allow for its electrochemical detection.

Whole-cell biosensors: Engineering microorganisms with a specific and detectable response (e.g., fluorescence) in the presence of this compound could provide a highly selective sensing system. The development of such biosensors for other aromatic pollutants demonstrates the feasibility of this approach. mdpi.comepa.govnih.govresearchgate.netnih.gov

These analytical platforms will be crucial for generating the large datasets needed to advance our understanding of this compound.

| Platform/Technique | Objective | Future Development Focus |

| UHPLC-HRMS | Rapid, sensitive detection and identification | Non-targeted screening for metabolites; Method automation. |

| High-Throughput Screening (HTS) | Catalyst and enzyme discovery | Development of colorimetric/fluorometric assays; Miniaturization and automation. |

| Biosensors | Real-time monitoring | Design of enzyme- or cell-based sensors for selective detection in complex matrices. |

Q & A

Q. How should researchers design studies to minimize bias in assessing this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.